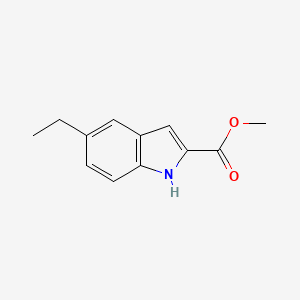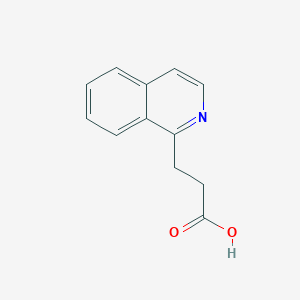
4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is an organic compound that features a dimethylamino group attached to a tetrahydronaphthalene ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of acetic anhydride and pyridine as catalysts, with the reaction carried out at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalene oxides.
Reduction: Formation of tetrahydronaphthylamines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in nucleophilic reactions, while the carbonitrile group can act as an electrophile. These interactions can lead to the formation of various adducts and complexes, influencing biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but differs in the presence of a carboxylic acid group instead of a carbonitrile.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a naphthalene ring.
4-Dimethylaminoantipyrine: Features a pyrazolone ring and is used as an analgesic and antipyretic.
Uniqueness
4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is unique due to its combination of a tetrahydronaphthalene ring with both a dimethylamino and a carbonitrile group.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C13H16N2/c1-15(2)13-8-7-10(9-14)11-5-3-4-6-12(11)13/h7-8H,3-6H2,1-2H3 |
InChI Key |
HJXOILHYYCLZRU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2CCCCC2=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


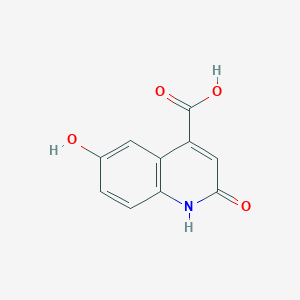

![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B15069294.png)
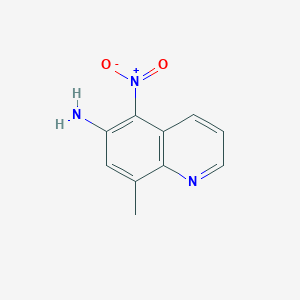
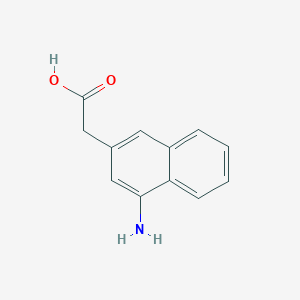
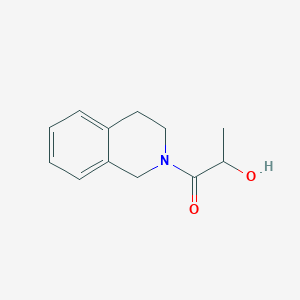
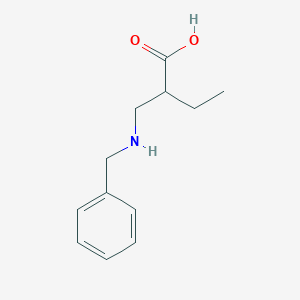
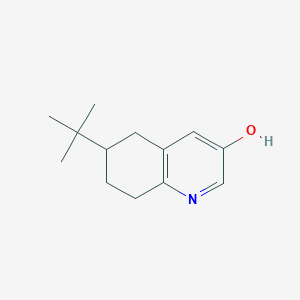
![6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15069349.png)

![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)
